

# Application Notes and Protocols for Anti-angiogenesis Assays with Metastat (COL-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Metastat**

Cat. No.: **B612271**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Metastat**, also known as COL-3, is a chemically modified tetracycline derivative that functions as a potent inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-9, and MMP-14.<sup>[1]</sup> These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a key process in angiogenesis, tumor invasion, and metastasis.<sup>[2][3]</sup> By inhibiting MMPs, **Metastat** interferes with the remodeling of the ECM, thereby hindering the migration and proliferation of endothelial cells and ultimately suppressing the formation of new blood vessels.<sup>[2]</sup> Furthermore, evidence suggests that **Metastat**'s anti-angiogenic effects are also mediated through its influence on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. MMPs can modulate the bioavailability of VEGF by releasing it from the ECM, and specific MMPs like MMP-14 can regulate the expression and activity of VEGF receptors.<sup>[4][5]</sup> <sup>[6]</sup>

These application notes provide detailed protocols for key in vitro and in vivo anti-angiogenesis assays to evaluate the efficacy of **Metastat** (COL-3). The protocols are designed to be comprehensive and adaptable for use in a research setting.

## Mechanism of Action: MMP Inhibition and Crosstalk with VEGF Signaling

**Metastat** (COL-3) exerts its anti-angiogenic effects primarily by inhibiting the activity of MMPs. This inhibition disrupts the normal process of angiogenesis in several ways:

- **ECM Degradation:** MMPs are essential for breaking down the basement membrane and interstitial matrix, allowing endothelial cells to migrate and invade the surrounding tissue to form new blood vessels. By inhibiting MMPs, **Metastat** prevents this crucial first step.<sup>[2]</sup>
- **Release of Pro-angiogenic Factors:** The ECM serves as a reservoir for various growth factors, including VEGF. MMPs, such as MMP-9, can cleave the ECM and release bound VEGF, making it available to bind to its receptors on endothelial cells and stimulate angiogenesis.<sup>[5][6]</sup> **Metastat**'s inhibition of MMPs can therefore reduce the local concentration of active VEGF.
- **Regulation of VEGF Receptors:** MMP-14 (MT1-MMP) has been shown to regulate the levels of VEGF receptor 1 (VEGFR-1) on the surface of vascular endothelial cells through proteolysis.<sup>[4]</sup> Additionally, MMP-14 can form a complex with VEGFR-2 and Src kinase to regulate the expression of VEGF-A.<sup>[2]</sup> By inhibiting MMP-14, **Metastat** can modulate the responsiveness of endothelial cells to VEGF.

The following diagram illustrates the proposed signaling pathway through which **Metastat** (COL-3) inhibits angiogenesis.

[Click to download full resolution via product page](#)

Mechanism of **Metastat (COL-3)** Anti-angiogenic Activity.

## Quantitative Data Summary

While specific dose-response data for **Metastat (COL-3)** in the following assays are not extensively available in the public domain, the tables below are provided as templates for researchers to record their experimental findings. It is recommended to test a range of

concentrations based on preliminary cytotoxicity assays to determine the non-toxic working concentrations. A starting point for consideration could be around 0.1 µM, which has been used in a Matrigel invasion assay as a non-cytotoxic concentration.

Table 1: Effect of **Metastat** (COL-3) on Endothelial Cell Tube Formation

| Metastat (COL-3) Conc. | Mean Total Tube Length (µm) | Std. Deviation | % Inhibition |
|------------------------|-----------------------------|----------------|--------------|
| Control (0 µM)         | 0%                          |                |              |
| 0.1 µM                 |                             |                |              |
| 1 µM                   |                             |                |              |
| 10 µM                  |                             |                |              |
| 100 µM                 |                             |                |              |

Table 2: Effect of **Metastat** (COL-3) on Endothelial Cell Migration

| Metastat (COL-3) Conc. | Mean Number of Migrated Cells | Std. Deviation | % Inhibition |
|------------------------|-------------------------------|----------------|--------------|
| Control (0 µM)         | 0%                            |                |              |
| 0.1 µM                 |                               |                |              |
| 1 µM                   |                               |                |              |
| 10 µM                  |                               |                |              |
| 100 µM                 |                               |                |              |

Table 3: Effect of **Metastat** (COL-3) on Angiogenesis in the CAM Assay

| Metastat (COL-3)<br>Conc. | Mean Number of<br>Blood Vessel<br>Branch Points | Std. Deviation | % Inhibition |
|---------------------------|-------------------------------------------------|----------------|--------------|
| Control (Vehicle)         | 0%                                              |                |              |
| 1 $\mu$ g/pellet          |                                                 |                |              |
| 10 $\mu$ g/pellet         |                                                 |                |              |
| 50 $\mu$ g/pellet         |                                                 |                |              |

## Experimental Protocols

### Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Experimental Workflow:

Endothelial Cell Tube Formation Assay Workflow.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
- Endothelial Growth Medium (EGM)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well tissue culture plates
- **Metastat (COL-3)** stock solution
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with a camera

Protocol:

- Prepare BME Plates: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50  $\mu$ L of BME to each well of a 96-well plate. Ensure the entire bottom of the well is covered.
- Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- Cell Seeding: Harvest HUVECs and resuspend them in EGM at a concentration of  $2 \times 10^5$  cells/mL.
- Treatment: Prepare serial dilutions of **Metastat** (COL-3) in EGM.
- Plating: Add 100  $\mu$ L of the HUVEC suspension to each well. Immediately after, add 100  $\mu$ L of the appropriate **Metastat** (COL-3) dilution or control medium to each well.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-18 hours. Monitor tube formation periodically.
- Visualization and Imaging:
  - Phase Contrast: Visualize and capture images of the tube-like structures using an inverted microscope.
  - Fluorescence (Optional): At the end of the incubation, carefully remove the medium and add 100  $\mu$ L of 2  $\mu$ M Calcein AM in serum-free medium to each well. Incubate for 30 minutes at 37°C. Wash gently with PBS and visualize using a fluorescence microscope.
- Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of branch points, and number of loops.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Endothelial Cell Migration (Transwell) Assay

This assay measures the chemotactic migration of endothelial cells through a porous membrane, mimicking the movement of endothelial cells during angiogenesis.

Experimental Workflow:

Endothelial Cell Migration (Transwell) Assay Workflow.

**Materials:**

- HUVECs or other endothelial cell line
- Serum-free endothelial basal medium (EBM)
- EGM (containing serum and growth factors) or specific chemoattractant (e.g., VEGF)
- Transwell inserts (8  $\mu$ m pore size) for 24-well plates
- **Metastat** (COL-3) stock solution
- Crystal Violet staining solution
- Cotton swabs
- Microscope

**Protocol:**

- Prepare Chambers: Place Transwell inserts into the wells of a 24-well plate.
- Add Chemoattractant: Add 600  $\mu$ L of EGM (or EBM containing a chemoattractant like 20 ng/mL VEGF) to the lower chamber of each well.
- Prepare Cells: Harvest and resuspend HUVECs in serum-free EBM at a concentration of 1  $\times$  10<sup>6</sup> cells/mL.
- Treatment: Prepare serial dilutions of **Metastat** (COL-3) in serum-free EBM.
- Cell Seeding: Mix the HUVEC suspension with the **Metastat** (COL-3) dilutions. Add 200  $\mu$ L of the cell suspension to the upper chamber of each Transwell insert.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO<sub>2</sub> for 4-24 hours.
- Remove Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

- Stain Migrated Cells: Fix the migrated cells on the bottom of the insert with 4% paraformaldehyde for 10 minutes. Stain with 0.1% Crystal Violet for 20 minutes.
- Quantification: Wash the inserts with water and allow them to air dry. Count the number of stained, migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.[\[12\]](#) [\[13\]](#)[\[14\]](#)

## Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is an *in vivo* model that allows for the study of angiogenesis on the highly vascularized membrane of a developing chicken embryo.

Experimental Workflow:

Chick Chorioallantoic Membrane (CAM) Assay Workflow.

Materials:

- Fertilized chicken eggs
- Egg incubator
- Dremel tool with a cutting disc
- Sterile forceps
- Sterile filter paper discs or silicone rings
- **Metastat** (COL-3) stock solution
- Stereomicroscope with a camera

Protocol:

- Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
- Windowing: On day 3, carefully create a small window (approximately 1 cm<sup>2</sup>) in the eggshell over the air sac.

- Continued Incubation: Return the eggs to the incubator and continue incubation until day 8-10.
- Treatment Application:
  - Prepare sterile filter paper discs soaked with different concentrations of **Metastat** (COL-3) or a vehicle control. A pro-angiogenic factor like VEGF can be added to the control and treatment discs to stimulate a baseline angiogenic response.
  - Alternatively, prepare pellets of a slow-release polymer containing **Metastat** (COL-3).
  - Carefully place the disc or pellet onto the CAM, away from large pre-existing blood vessels.
- Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
- Observation and Imaging: After incubation, remove the seal and observe the vasculature around the implant under a stereomicroscope. Capture high-resolution images.
- Quantification: Analyze the images to quantify the angiogenic response. This can be done by counting the number of blood vessel branch points within a defined area around the implant or by using image analysis software to measure vessel length and density.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Conclusion

**Metastat** (COL-3) presents a promising anti-angiogenic agent due to its potent inhibition of key MMPs involved in the angiogenic cascade and its interplay with the VEGF signaling pathway. The assays and protocols detailed in these application notes provide a robust framework for researchers to investigate and quantify the anti-angiogenic properties of **Metastat** (COL-3). Consistent and reproducible data generated from these assays will be crucial for advancing our understanding of its therapeutic potential in diseases driven by pathological angiogenesis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Processing of VEGF-A by matrix metalloproteinases regulates bioavailability and vascular patterning in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Chick Chorioallantoic Membrane (CAM) Assay as an In Vivo Model to Study the Effect of Newly Identified Molecules on Ovarian Cancer Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chick chorioallantoic membrane (CAM) assay for the evaluation of the antitumor and antimetastatic activity of platinum-based drugs in association with the impact on the amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Anti-angiogenesis Assays with Metastat (COL-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612271#anti-angiogenesis-assays-with-metastat-col-3\]](https://www.benchchem.com/product/b612271#anti-angiogenesis-assays-with-metastat-col-3)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)